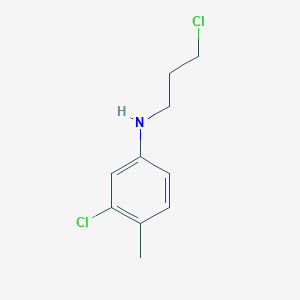

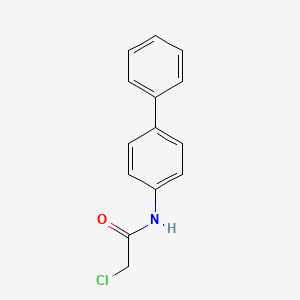

3-Chloro-N-(3-chloropropyl)-4-methylaniline

Overview

Description

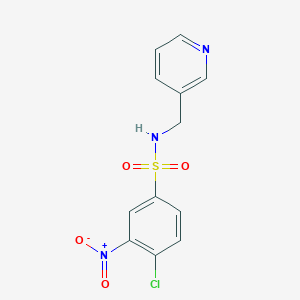

3-Chloro-N-(3-chloropropyl)-4-methylaniline, also known as CMAC, is an organic compound that belongs to the family of anilines. It is a crystalline solid that is soluble in organic solvents and is widely used in scientific research.

Scientific Research Applications

Vibrational Spectroscopy Studies

Studies on similar compounds, 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have involved Fourier transform infrared (FTIR) and FT-Raman spectral analysis. These analyses aid in understanding the vibrational properties of molecules, which can be crucial for identifying and characterizing chemical substances (Arjunan & Mohan, 2008).

Nitrosation of Aromatic Amines

Research on N-cyclopropyl-N-alkylanilines, which are structurally related, reveals insights into the nitrosation of N,N-dialkyl aromatic amines. This process is significant for understanding chemical reactions involving nitrogen-centered radicals (Loeppky & Elomari, 2000).

Single Electron Transfer (SET) Probes

N-cyclopropyl-N-methylaniline has been studied as a probe for single electron transfer, providing insights into the behavior of radical cations and the impact of resonance and stereoelectronic effects on chemical reactions (Grimm et al., 2020).

Enzymatic Reactions

The enzymatic oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group in oxidative N-dealkylation. This research is crucial for enzymology and understanding the mechanism of enzyme-catalyzed reactions (Shaffer et al., 2001).

DNA Damage Evaluation

The genotoxic potential of similar aniline derivatives, such as 4-chloro-N-methylaniline, has been evaluated using the alkaline single cell gel electrophoresis assay. This research is important for assessing the biological effects of chemical compounds on DNA integrity (Przybojewska, 1997).

Photolabeling Studies

The synthesis of photoaffinity probes like N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, which can be derived from 4-chloro-3-nitroaniline, is important for biological studies and drug development (Lamotte et al., 1994).

Antioxidant Activity

Research into novel compounds synthesized from 2-chloro-4-methylaniline and related chemicals has shown significant antioxidant activities, which is vital for developing new therapeutic agents (Topçu et al., 2021).

Carcinogen Metabolism

Biochemical investigations into the metabolism of carcinogens like 4-chloro-2-methylaniline provide insights into the mechanism of action and activation of such compounds in biological systems (Hill et al., 1979).

Microsomal Metabolism Studies

The metabolism of halogenated 4-methylanilines in rat liver microsomes has been explored to understand the metabolic pathways and potential toxicological implications of these compounds (Boeren et al., 1992).

properties

IUPAC Name |

3-chloro-N-(3-chloropropyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHACWMJUKUJBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470840 | |

| Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-(3-chloropropyl)-4-methylaniline | |

CAS RN |

333985-68-5 | |

| Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3051301.png)

![4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B3051318.png)